molecular formula C17H18FN3OS B2910901 N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-67-1

N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2910901
CAS RN: 897463-67-1
M. Wt: 331.41
InChI Key: NQVKEBQMDPMPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (FIT-039) is a novel, small-molecule compound that has gained attention in recent years due to its potential therapeutic applications. FIT-039 is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide has several advantages as a tool compound for laboratory experiments, including its high selectivity for PKC isoforms, its ability to modulate various cellular processes, and its potential therapeutic applications. However, this compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to use in some experiments.

Future Directions

Several future directions for research on N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide include further studies on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on various signaling pathways and cellular processes. Finally, the development of more stable and soluble analogs of this compound could enhance its potential as a tool compound for laboratory experiments and as a potential therapeutic agent.

Synthesis Methods

N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of tert-butylamine, 4-fluoroaniline, and 2-chloroacetyl chloride to form the intermediate compound, which is then reacted with 2-mercaptobenzimidazole to produce the final product, this compound.

Scientific Research Applications

N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Several studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting the PKC signaling pathway. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

properties

IUPAC Name

N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS/c1-17(2,3)20-15(22)8-13-10-23-16-19-14(9-21(13)16)11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVKEBQMDPMPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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